

An In-depth Technical Guide to Buprenorphine Implants for Opioid Dependence

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Compound of Interest

Compound Name: ND-2110

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This technical guide provides a comprehensive overview of buprenorphine implants, with a primary focus on Probuphine®, the most well-documented subdermal implant for the maintenance treatment of opioid dependence. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the pharmacology, clinical efficacy, and underlying mechanisms of this drug delivery system.

Core Concepts and Formulation

Buprenorphine implants are long-acting drug delivery systems designed to provide stable, continuous plasma concentrations of buprenorphine over an extended period, typically six months.^[1] This approach aims to improve treatment adherence, reduce the risks of diversion and misuse associated with daily oral formulations, and minimize fluctuations in plasma drug levels.^[2]

The most extensively studied buprenorphine implant is Probuphine®. It consists of four flexible, rod-shaped implants, each 26 mm in length and 2.5 mm in diameter.^{[1][3]} The core of the implant is a solid matrix composed of ethylene vinyl acetate (EVA) and 74.2 mg of buprenorphine, which is equivalent to 80 mg of buprenorphine hydrochloride.^{[1][3]}

Table 1: Probuphine® Implant Specifications

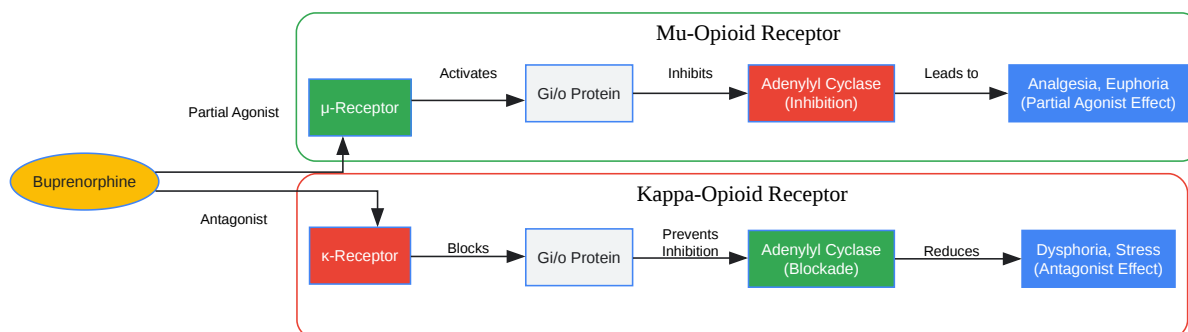
Parameter	Value	Reference
Active Ingredient	Buprenorphine	[1]
Implant Dimensions	26 mm (length) x 2.5 mm (diameter)	[1][3]
Buprenorphine Content per Implant	74.2 mg (equivalent to 80 mg buprenorphine HCl)	[1][3]
Matrix Material	Ethylene Vinyl Acetate (EVA)	[3]
Number of Implants per Dose	4	[1]
Duration of Action	6 months	[1]

Mechanism of Action and Pharmacology

Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[1][4] Its high affinity for the mu-opioid receptor allows it to displace other opioids, such as heroin and morphine, while its partial agonist activity results in a ceiling effect on respiratory depression, enhancing its safety profile compared to full opioid agonists.[4] As a kappa-opioid receptor antagonist, buprenorphine may also alleviate the dysphoric and pro-depressive states associated with opioid withdrawal, which are mediated by the dynorphin/kappa-opioid system.[2][4]

Signaling Pathways

The therapeutic effects of buprenorphine are primarily mediated through its interaction with opioid receptors in the central nervous system. The following diagram illustrates the simplified signaling pathway of buprenorphine at the mu- and kappa-opioid receptors.



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Caption: Buprenorphine's dual action on mu- and kappa-opioid receptors.

Pharmacokinetics

Following subdermal insertion of Probuphine®, buprenorphine is slowly released into the systemic circulation. The median time to maximum plasma concentration (T_{max}) is 12 hours.[1] The implants provide non-fluctuating blood levels of buprenorphine for up to six months, comparable to average plasma concentrations observed with daily sublingual doses of 8 mg or less of buprenorphine.[1]

Buprenorphine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system via N-dealkylation to norbuprenorphine, an active metabolite.[1][2] Both buprenorphine and norbuprenorphine undergo glucuronidation.[2] The mean elimination half-life of buprenorphine ranges from 24 to 48 hours.[1] Excretion is mainly through the feces (69%) with a smaller portion in the urine (30%).[1]

Table 2: Pharmacokinetic Parameters of Buprenorphine (from Sublingual and Implant Formulations)

Parameter	Sublingual Buprenorphine	Probuphine® Implant	Reference
Bioavailability	High sublingual, poor oral	Continuous release	[2]
Tmax	~90 minutes	12 hours (median)	[1][2]
Half-life	37 hours (mean)	24-48 hours (mean)	[1][2]
Metabolism	Hepatic (CYP3A4), N-dealkylation, glucuronidation	Hepatic (CYP3A4), N-dealkylation, glucuronidation	[1][2]
Excretion	Feces (~69%), Urine (~30%)	Feces (~69%), Urine (~30%)	[1]

Clinical Efficacy and Experimental Protocols

The efficacy of Probuphine® has been evaluated in several randomized clinical trials. A pivotal study by Rosenthal et al. (2016) demonstrated the non-inferiority of the buprenorphine implant compared to sublingual buprenorphine in clinically stable patients with opioid dependence.[5]

Key Clinical Trial Protocol

Study Design: A randomized, double-blind, double-dummy, active-controlled trial.

Participants: Clinically stable adults with opioid dependence maintained on ≤ 8 mg/day of sublingual buprenorphine.

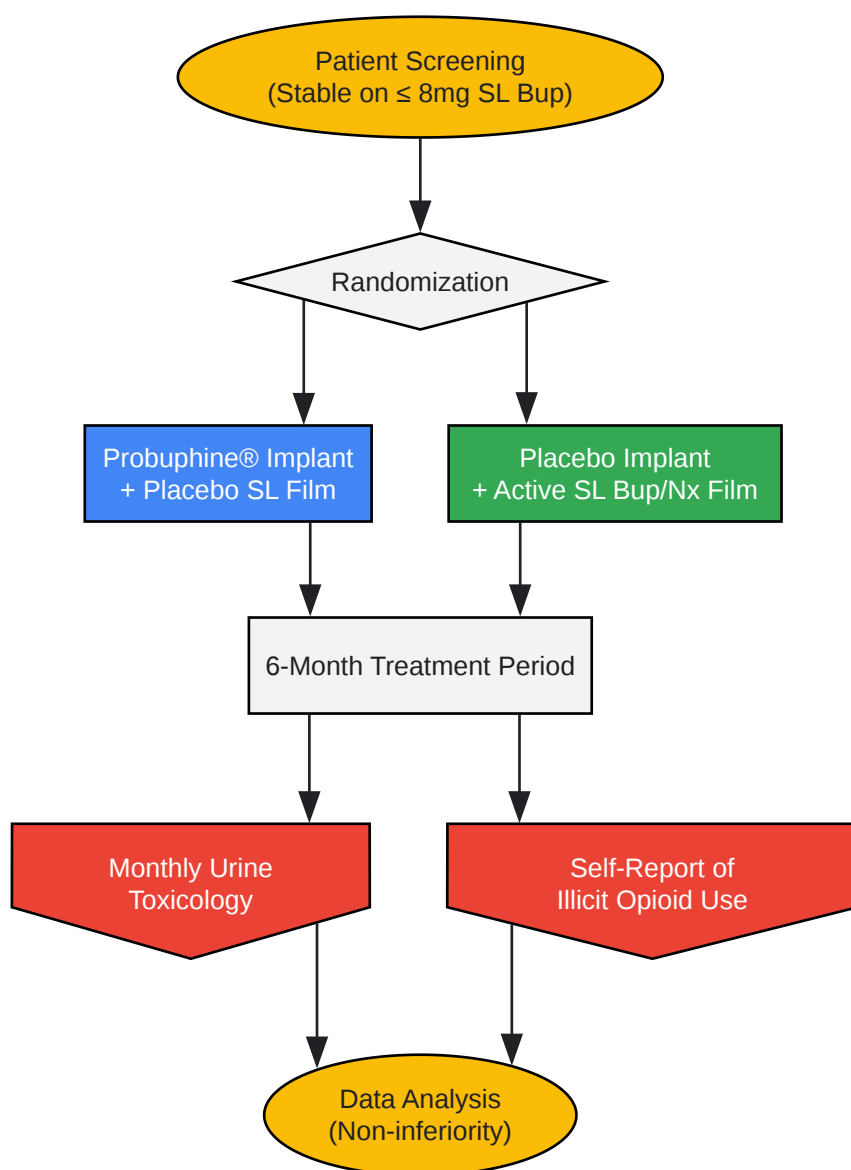
Intervention:

- **Treatment Group:** Four Probuphine® implants (80 mg buprenorphine each) + daily placebo sublingual film.
- **Control Group:** Four placebo implants + daily active sublingual buprenorphine/naloxone film (up to 8 mg/day).

Primary Outcome: The proportion of responders, defined as patients with ≥ 4 out of 6 months free of illicit opioid use (based on urine toxicology and self-report).

Results: The response rates were similar between the buprenorphine implant group (63%) and the sublingual buprenorphine group (64%), demonstrating the non-inferiority of the implant.[5]

Experimental Workflow for Clinical Efficacy Assessment



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Caption: Workflow of a pivotal clinical trial for Probuphine®.

Other Investigational Buprenorphine Implants

While Probuphine® is the most well-established buprenorphine implant, other formulations are in development. Notably, a buprenorphine implant with the developmental code name SK-2110 is being investigated in China for the treatment of refractory major depressive disorder.[6] Detailed technical information on this specific implant is not yet widely available in the public domain.

It is important to distinguish these buprenorphine-based implants from other investigational drugs that may have similar nomenclature. For instance, "**ND-2110**" has been identified as a potent and selective inhibitor of IRAK4, a molecule involved in inflammatory signaling, and is unrelated to buprenorphine or opioid systems.[7]

Conclusion

Buprenorphine implants, exemplified by Probuphine®, represent a significant advancement in the long-term management of opioid dependence. By providing continuous and stable plasma concentrations of buprenorphine, these implants offer the potential to improve treatment outcomes by enhancing adherence and reducing the risks associated with daily dosing. Further research into novel implant technologies and expanded indications, such as depression, may broaden the therapeutic utility of this drug delivery platform.

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References

- 1. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probuphine (Buprenorphine Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. researchgate.net [researchgate.net]
- 5. Buprenorphine Implant for Treatment of Opioid Dependence [myhealthtoolkitcapital.com]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
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